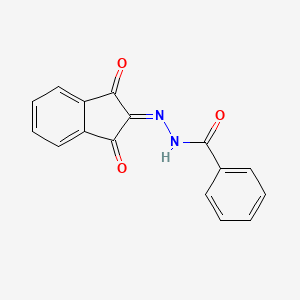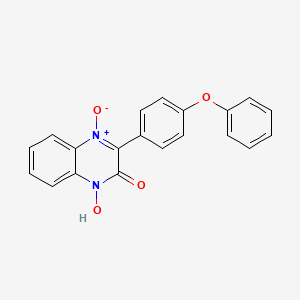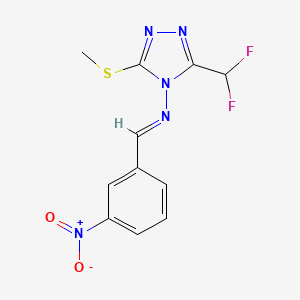
4-nitrobenzyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is mainly used as a photolabile protecting group for carboxylic acids, which is a critical tool in organic chemistry.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 2-bromobenzoate involves the formation of a covalent bond between the protecting group and the carboxylic acid. The bond is stable in the dark but is cleaved upon exposure to ultraviolet light. This results in the release of the carboxylic acid and the regeneration of the this compound protecting group.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-nitrobenzyl 2-bromobenzoate in laboratory experiments include its ease of use, high selectivity, and the ability to remove the protecting group using light. However, the limitations include the requirement for ultraviolet light for cleavage and the limited solubility in some organic solvents.
Orientations Futures
There are several future directions for research on 4-nitrobenzyl 2-bromobenzoate. One potential direction is the development of new photolabile protecting groups with improved properties. Another direction is the application of this compound in the synthesis of complex organic molecules. Additionally, research could focus on the use of this compound in the development of new drug delivery systems.
Conclusion:
In conclusion, this compound is a valuable tool in organic chemistry due to its use as a photolabile protecting group for carboxylic acids. The compound has low toxicity and is considered safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for research on this compound that could lead to the development of new and improved applications.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl 2-bromobenzoate involves the reaction of 4-nitrobenzyl alcohol with 2-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
4-nitrobenzyl 2-bromobenzoate has a wide range of applications in scientific research. One of the most significant applications is its use as a photolabile protecting group for carboxylic acids. This compound can be used to protect carboxylic acids from undesired reactions during synthesis and can be easily removed by exposure to light. This makes it a critical tool in organic chemistry.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANBZMUNHDIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
